molecular formula C16H16FNO3S2 B2408581 propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 477488-10-1

propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2408581
CAS No.: 477488-10-1
M. Wt: 353.43
InChI Key: KKUAPXLDDUMHNV-RAXLEYEMSA-N
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Description

Propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H16FNO3S2 and its molecular weight is 353.43. The purity is usually 95%.
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Biological Activity

The compound propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate (CAS Number: 477488-10-1) is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C16H16FNO3S2C_{16}H_{16}FNO_3S_2, with a molecular weight of approximately 353.43 g/mol. The structure features a thiazolidinone core, which is significant for its biological properties.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various thiazolidinone compounds and their evaluation against bacterial strains, showing that certain derivatives possess significant antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with thiazolidinone derivatives. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Synthesis and Biological Evaluation

In a study published in MDPI, researchers synthesized a series of thiazolidinone derivatives and evaluated their biological activities. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced antibacterial and anticancer activities. The study concluded that this compound could serve as a lead compound for further development in drug discovery .

Study 2: Mechanistic Insights into Anticancer Activity

A detailed mechanistic study revealed that thiazolidinone derivatives induce apoptosis in cancer cells via mitochondrial pathways. The activation of caspases and the release of cytochrome c were identified as key events in the apoptotic process triggered by this compound .

Comparative Biological Activity Table

Activity TypeCompoundMechanism of ActionReference
AntimicrobialThiazolidinone DerivativesDisruption of cell wall synthesis
AnticancerPropyl ThiazolidinoneInduction of apoptosis via mitochondrial pathway
Anti-inflammatoryVarious ThiazolidinonesInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-5-3-4-6-12(11)17/h3-6,10H,2,7-9H2,1H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUAPXLDDUMHNV-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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